Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
Brand Name: Vulcanchem
CAS No.: 148164-45-8
VCID: VC21107346
InChI: InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1
SMILES: CC=CC1CC1(CO)C=O
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)

CAS No.: 148164-45-8

Cat. No.: VC21107346

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) - 148164-45-8

Specification

CAS No. 148164-45-8
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name (1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1
Standard InChI Key XDDIBFCLNVOYHH-HZIBQTDNSA-N
Isomeric SMILES C/C=C/[C@H]1C[C@@]1(CO)C=O
SMILES CC=CC1CC1(CO)C=O
Canonical SMILES CC=CC1CC1(CO)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator